molecular formula C14H18F2N2O3S B4803484 N-(2,6-difluorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide

N-(2,6-difluorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide

Cat. No.: B4803484
M. Wt: 332.37 g/mol
InChI Key: XNIUWSWONFLGIT-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a piperidine ring substituted with a difluorophenyl group, an ethylsulfonyl group, and a carboxamide group. The molecular formula of this compound is C12H14F2N2O, and it has a molecular weight of 240.249 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be attached through a sulfonylation reaction using ethylsulfonyl chloride and a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)piperidine-3-carboxamide: Lacks the ethylsulfonyl group.

    N-(2,6-difluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide: Contains a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

N-(2,6-difluorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds, such as altered binding affinity to molecular targets or distinct pharmacokinetic profiles.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3S/c1-2-22(20,21)18-8-4-5-10(9-18)14(19)17-13-11(15)6-3-7-12(13)16/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIUWSWONFLGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-difluorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide
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N-(2,6-difluorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide
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N-(2,6-difluorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide

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